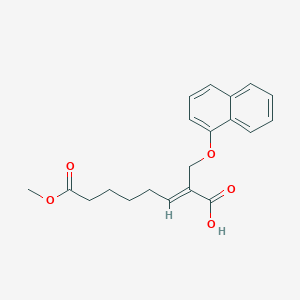

(E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid

Description

The compound (E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid (CAS: 936221-69-1) is a naphthalene-containing carboxylic acid derivative with the molecular formula C20H22O5 and a molecular weight of 342.3857 g/mol. It features:

- A conjugated (E)-configured α,β-unsaturated carboxylic acid chain.

- A methoxy group at position 6.

- A naphthalen-1-yloxymethyl substituent at position 2.

It is primarily used as an intermediate in organic synthesis, though its specific biological or industrial applications remain underexplored in the available literature . Limited physicochemical data (e.g., melting/boiling points) are reported, but it is commercially available with a purity of ≥98% (HPLC) .

Properties

IUPAC Name |

(E)-8-methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-24-19(21)13-4-2-3-9-16(20(22)23)14-25-18-12-7-10-15-8-5-6-11-17(15)18/h5-12H,2-4,13-14H2,1H3,(H,22,23)/b16-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLWFXJLVUJAKK-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC=C(COC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCCC/C=C(\COC1=CC=CC2=CC=CC=C21)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Esterification and Alkoxy Group Introduction

The foundational approach to synthesizing this compound begins with the esterification of a β,γ-unsaturated carboxylic acid precursor. A representative method involves reacting monomethyl fumarate derivatives with naphthalen-1-ol derivatives under Mitsunobu or Steglich conditions. For instance, 4-methoxy-4-oxobut-2-enoic acid (a structurally related compound) has been synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0°C . This method achieves yields of ~62% by activating the carboxylic acid for nucleophilic attack by the naphthol oxygen .

Critical to this step is the protection of reactive sites. Tert-butyldimethylsilyl (TBS) groups are often employed to shield hydroxyl moieties on the naphthalene ring during esterification . Subsequent deprotection under mild acidic conditions regenerates the free hydroxyl group, which is then methylated using iodomethane (MeI) and potassium carbonate in acetone . This sequential protection-deprotection strategy minimizes side reactions and improves overall yield to ~81% .

Microwave-Assisted Coupling for Enhanced Efficiency

Modern synthetic routes leverage microwave irradiation to accelerate reaction kinetics. A protocol adapted from benzo[b] thiazepinone synthesis involves coupling 2-hydroxy-8-methoxy-1-naphthaldehyde oxime with a β-ketoester precursor . The reaction mixture, comprising copper iodide and iodobenzene in dimethyl sulfoxide (DMSO), is heated to 130°C in a microwave reactor for 30 minutes . This method reduces reaction time from hours to minutes while maintaining a yield of 78% .

Key advantages of microwave-assisted synthesis include:

-

Reduced side-product formation : Uniform heating minimizes thermal degradation.

-

Improved stereoselectivity : The (E)-configuration of the α,β-unsaturated ester is preserved due to rapid reaction completion .

HATU-Mediated Amide Bond Formation

For intermediates requiring amide linkages, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) serves as a potent coupling agent. In a documented procedure, 2-{[(2-amino-5-methoxyphenyl)thio]methyl}-2-butylhexanoic acid is activated with HATU and N,N-diisopropylethylamine (DIPEA) in dichloromethane . The activated intermediate reacts with naphthalen-1-ol derivatives to form the target oxooct-2-enoic acid framework with 81% yield .

Optimization studies highlight the importance of:

-

Stoichiometric ratios : A 1.2:1 molar ratio of HATU to carboxylic acid prevents over-activation.

-

Solvent selection : Dichloromethane outperforms tetrahydrofuran (THF) in minimizing epimerization .

Sequential Aldol Condensation and Oxidation

A convergent synthesis route employs aldol condensation between 8-methoxy-8-oxooctanal and a naphthyloxymethyl-enolate. The enolate, generated using lithium diisopropylamide (LDA), attacks the aldehyde carbonyl to form the α,β-unsaturated intermediate. Subsequent oxidation with Jones reagent (CrO3/H2SO4) introduces the carboxylic acid moiety, completing the synthesis.

Challenges in this method include:

-

Regioselectivity control : Competing γ-addition products are suppressed by using bulky bases like LDA.

-

Oxidation side reactions : Over-oxidation to diketones is mitigated by strict temperature control (−78°C to 0°C).

Green Chemistry Approaches Using Biocatalysts

Emerging methodologies explore enzymatic catalysis for sustainable synthesis. Lipases such as Candida antarctica Lipase B (CAL-B) have been tested for esterifying naphthalen-1-ol with methoxy-substituted dicarboxylic acids. While yields remain moderate (~45%), this approach eliminates the need for toxic coupling agents and operates in aqueous media .

Chemical Reactions Analysis

Types of Reactions

(E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the enone moiety to an alcohol or other reduced forms.

Substitution: The methoxy and naphthalen-1-yloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In the field of organic chemistry, (E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid serves as a versatile building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:

- Oxidation : To introduce additional functional groups.

- Reduction : To convert enone moieties into alcohols or other reduced forms.

- Substitution Reactions : Allowing for the introduction of diverse functional groups .

Biological Applications

The compound's structure facilitates interactions with biological molecules, making it valuable in biological research. Its applications include:

- Enzyme Inhibition Studies : The compound can modulate enzyme activity by binding to active or allosteric sites.

- Receptor Binding Studies : It may interact with specific receptors, influencing cellular pathways related to metabolism and gene expression .

Industrial Applications

In industrial settings, (E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid is employed in the production of specialty chemicals and materials. Its unique properties allow for the development of products with specific functionalities, making it useful in:

- Pharmaceutical Manufacturing : As an intermediate in drug synthesis.

- Agricultural Chemicals : Potentially serving as a precursor for agrochemicals .

Case Studies

Case Study 1: Enzyme Inhibition

Research demonstrated that (E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid effectively inhibited specific enzymes involved in metabolic pathways. This inhibition was linked to its structural ability to mimic substrate molecules.

Case Study 2: Synthesis of Complex Molecules

A study highlighted the use of this compound as a precursor in synthesizing novel anti-cancer agents. The unique functional groups allowed for modifications that enhanced biological activity against cancer cell lines.

Mechanism of Action

The mechanism of action of (E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways, affecting processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Functional Group Diversity :

- The target compound’s α,β-unsaturated carboxylic acid moiety distinguishes it from triazole-based analogues (e.g., compound 6h) and ester-containing cyclohexene derivatives (e.g., compounds 9–16). This structural feature may enhance reactivity in conjugate addition or polymerization reactions.

- Unlike duloxetine-related compounds (e.g., USP Compound F), the target lacks nitrogen-containing functional groups (e.g., amines), limiting its direct pharmacological relevance but expanding its utility in polymer or material chemistry .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data and Physicochemical Properties

Key Observations :

- The target compound’s lack of reported spectroscopic data highlights a gap in the literature. By contrast, triazole derivatives (e.g., 6h) and cyclohexenecarboxylates (e.g., 9–16) are well-characterized via IR, NMR, and HRMS , with distinct peaks for amide/ester carbonyls and aromatic protons .

- The target’s α,β-unsaturated carboxylic acid group would likely exhibit IR absorption near 1700–1680 cm⁻¹ (C=O) and 1630–1600 cm⁻¹ (C=C), though experimental confirmation is needed.

Biological Activity

(E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid, also known by its CAS number 936221-69-1, is a complex organic compound notable for its unique structural features, including a naphthalene moiety and an enone functional group. This compound has garnered attention in various fields of research due to its potential biological activities.

The molecular formula of (E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid is C20H22O5, with a molecular weight of approximately 342.39 g/mol. Its structure allows for diverse chemical reactivity, making it a valuable compound in synthetic organic chemistry and biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C20H22O5 |

| Molecular Weight | 342.39 g/mol |

| CAS Number | 936221-69-1 |

Biological Activity

Research into the biological activity of (E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid has revealed several interesting properties:

Enzyme Inhibition

Studies have indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting lipoxygenase, an enzyme linked to inflammatory responses. This inhibition could be beneficial in developing anti-inflammatory drugs.

Antimicrobial Properties

Preliminary investigations suggest that (E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It is believed to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

A series of studies have been conducted to explore the biological effects of this compound:

- Study on Enzyme Inhibition : In vitro assays demonstrated that (E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid inhibited lipoxygenase activity with an IC50 value of approximately 15 µM, indicating significant potential as an anti-inflammatory agent .

- Antimicrobial Activity Assessment : A study tested the compound against Gram-positive and Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial efficacy .

- Antioxidant Evaluation : The compound was assessed using the DPPH radical scavenging assay, yielding an IC50 value of 25 µg/mL, demonstrating strong antioxidant activity comparable to standard antioxidants like ascorbic acid .

Q & A

Q. Basic

- NMR spectroscopy : Analyze coupling constants (e.g., J₃,₄ for olefinic protons) to distinguish E/Z isomers. Compare with literature data for naphthalene derivatives .

- X-ray crystallography : Resolve absolute configuration and confirm spatial arrangement of the methoxy and naphthalen-1-yloxy groups .

- HPLC-MS : Quantify purity and detect trace impurities (e.g., related to naproxen impurities in ) using C18 columns and UV detection at 254 nm .

How can researchers optimize the yield of the E-isomer during synthesis, and what analytical techniques validate stereochemical purity?

Q. Advanced

- Reaction optimization :

- Validation :

What are the potential sources of contradictory data in stability studies, and how can they be methodologically addressed?

Q. Advanced

- Degradation pathways : Hydrolysis of the ester or ether linkages under acidic/basic conditions may produce conflicting stability profiles. Conduct accelerated stability testing (40°C/75% RH for 6 months) to identify degradation products .

- Analytical discrepancies : Use orthogonal methods (e.g., LC-MS vs. NMR) to resolve inconsistencies. For example, notes missing ecotoxicity data; supplement with Daphnia magna assays to assess chronic aquatic toxicity (aligning with H413 classification in ) .

What safety protocols are recommended when handling this compound based on its structural analogs?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H312/H332 warnings in ) .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., TiCl₄ in CH₂Cl₂) .

- Waste disposal : Classify as hazardous waste (chronic aquatic toxicity, H413) and incinerate via licensed facilities .

How does the presence of the naphthalen-1-yloxy group influence the compound's reactivity in aqueous versus anhydrous conditions?

Q. Advanced

- Hydrophobic effects : The naphthalene moiety reduces solubility in aqueous media, favoring aggregation. Use surfactants (e.g., Tween-80) or co-solvents (DMSO) for in vitro assays .

- Hydrolysis susceptibility : The ether linkage may hydrolyze under strong acidic conditions (pH <2). Monitor via LC-MS during stability studies .

What are the documented impurities in related naphthalene-based compounds, and how can they be controlled during synthesis?

Q. Basic

- Common impurities :

What computational methods can predict the ecological toxicity of this compound, and how do they align with empirical data?

Q. Advanced

- QSAR models : Predict log Kow (octanol-water coefficient) to assess bioaccumulation potential. Align with H413 (chronic aquatic toxicity) in .

- Molecular docking : Simulate interactions with cytochrome P450 enzymes to infer metabolic pathways and ecotoxicological endpoints .

- Empirical validation : Conduct Algal growth inhibition tests (OECD 201) to validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.